2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole
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Overview
Description
2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a nitrogen-containing heterocyclic compound. This compound features a fused ring system that includes both pyrrole and pyrazole rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with hydrazine hydrate can lead to the formation of the desired compound through a cyclization reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a fully saturated compound .
Scientific Research Applications
2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has been studied for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and biological pathways.
Industry: It can be used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of the transforming growth factor-beta (TGF-beta) receptor I kinase, which plays a role in cell growth and differentiation . This inhibition can lead to reduced angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole: Lacks the phenyl group but shares the core structure.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Contains an additional nitrogen atom in the ring system.
3-(4-Fluorophenyl)-2-(6-Methylpyridin-2-Yl)-5,6-Dihydro-4H-Pyrrolo[1,2-B]Pyrazole: Contains different substituents on the core structure.
Uniqueness
2-Phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl group contributes to its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
23894-57-7 |
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Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |
InChI |
InChI=1S/C12H12N2/c1-2-5-10(6-3-1)12-9-11-7-4-8-14(11)13-12/h1-3,5-6,9H,4,7-8H2 |
InChI Key |
UYSVIGRFBPJLEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=NN2C1)C3=CC=CC=C3 |
Origin of Product |
United States |
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